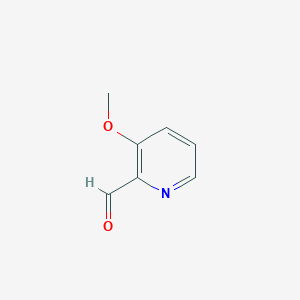
1,5-Dibromoheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromoheptane is a chemical compound with the molecular formula C7H14Br2. It is a colorless liquid with a strong and pungent odor. This compound is widely used in organic synthesis due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,5-Dibromoheptane is not fully understood. It is believed to act as an alkylating agent, reacting with nucleophilic groups such as amino, hydroxyl, and thiol groups. This reaction can lead to the formation of covalent bonds between the compound and the nucleophilic group. This can result in changes in the structure and function of the biomolecules.
Biochemische Und Physiologische Effekte
1,5-Dibromoheptane has been shown to have toxic effects on living organisms. It can cause damage to the liver, kidneys, and lungs. It has also been shown to have mutagenic and carcinogenic properties. The exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Dibromoheptane in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in a variety of reactions. However, its toxic properties make it difficult to work with and require special precautions to be taken.
Zukünftige Richtungen
There are several future directions for the use of 1,5-Dibromoheptane in scientific research. One area of interest is in the development of new pharmaceuticals and agrochemicals. 1,5-Dibromoheptane can be used as a building block for the synthesis of these compounds. Another area of interest is in the development of new polymers and resins. The unique properties of 1,5-Dibromoheptane make it a valuable compound for the development of new materials. Further research is needed to fully understand the mechanisms of action and toxic effects of this compound.
Synthesemethoden
1,5-Dibromoheptane can be synthesized through the reaction of 1-heptene with bromine in the presence of a catalyst. This reaction is known as halogenation and is a common method for the synthesis of alkyl halides. The reaction can be represented by the following equation:
C7H14 + Br2 → C7H14Br2
This reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform. The yield of 1,5-Dibromoheptane can be improved by controlling the reaction conditions such as temperature, pressure, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromoheptane is widely used in organic synthesis as a building block for the synthesis of various compounds. It is used in the synthesis of surfactants, pharmaceuticals, and agrochemicals. It is also used in the preparation of polymers and resins. The unique properties of 1,5-Dibromoheptane make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
1622-10-2 |
|---|---|
Produktname |
1,5-Dibromoheptane |
Molekularformel |
C7H14Br2 |
Molekulargewicht |
257.99 g/mol |
IUPAC-Name |
1,5-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
PKEIGZIZGNPNLM-UHFFFAOYSA-N |
SMILES |
CCC(CCCCBr)Br |
Kanonische SMILES |
CCC(CCCCBr)Br |
Synonyme |
1,5-dibromoheptane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
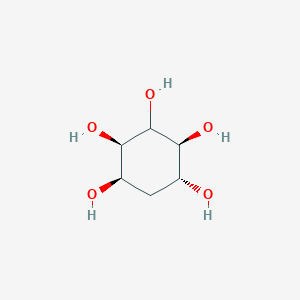
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

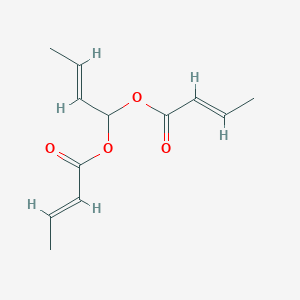
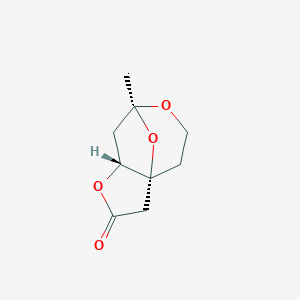
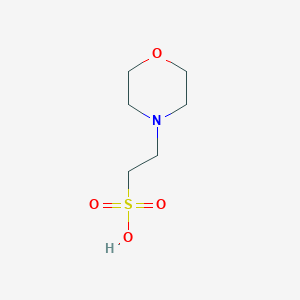
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
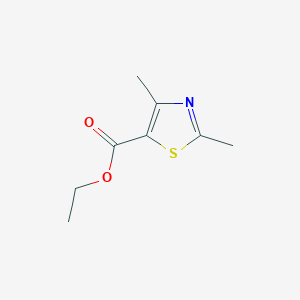
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
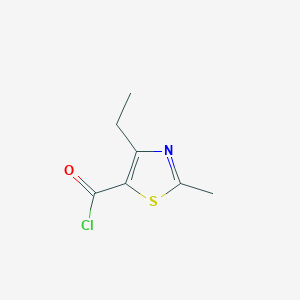
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
